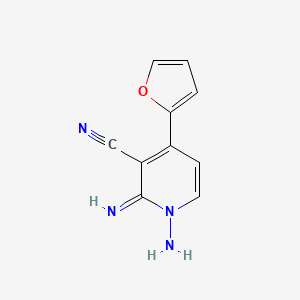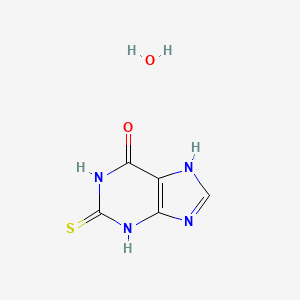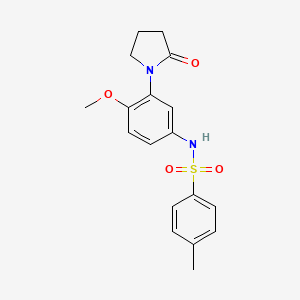
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The chemical structure of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suggests its potential in the synthesis and biological evaluation of various pharmacologically active compounds. Research in this area focuses on the development of new compounds with improved therapeutic profiles and minimal side effects. For instance, the synthesis and pharmacological activity of azetidinones have been explored for their antidepressant and nootropic activities, demonstrating the therapeutic potential of such structures in central nervous system (CNS) disorders (Thomas et al., 2016).
Enantioselective Functionalization
The enantioselective functionalization of saturated aza-heterocycles, including azetidines, is of significant interest in drug discovery due to the prevalent use of these structures in bioactive compounds and therapeutic agents. Research in this area aims to develop methods for the enantioselective α-C–H coupling of amines, leading to the synthesis of α-arylated amines with high enantioselectivities and regioselectivity. This approach is crucial for the development of new drugs with enhanced efficacy and safety profiles (Jain et al., 2016).
Antimicrobial and Antifungal Activities
Compounds derived from azetidinones have been evaluated for their antimicrobial and antifungal activities. The development of new antimicrobial agents is critical in addressing the growing concern of antibiotic resistance. Studies in this area focus on synthesizing new derivatives and evaluating their efficacy against various bacterial and fungal strains. This research contributes to the identification of novel antimicrobial compounds that can be further developed into effective treatments for infectious diseases (Patel & Patel, 2017).
Antioxidant, Antimicrobial, and Antitubercular Activities
The synthesis of azetidinone analogues has also been explored for their potential antioxidant, antimicrobial, and antitubercular activities. These studies aim to develop compounds that can offer therapeutic benefits in treating diseases associated with oxidative stress, bacterial infections, and tuberculosis. The research findings in this area contribute to the discovery of new drugs with multifaceted therapeutic actions, offering potential treatments for various health conditions (Chandrashekaraiah et al., 2014).
Copper-Catalyzed Coupling Reaction
The copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides, involving azetidine and related structures, represents a significant advancement in the field of organic synthesis. This method enables the efficient and selective formation of C-N bonds, crucial for the development of various pharmaceuticals and bioactive molecules. Research in this domain focuses on optimizing reaction conditions to improve yield and selectivity, facilitating the synthesis of complex molecules for therapeutic applications (De, Yin, & Ma, 2017).
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-19-6-2-10-25(19)17-5-1-4-16(12-17)23-21(28)20(27)22-13-18(24-8-3-9-24)15-7-11-29-14-15/h1,4-5,7,11-12,14,18H,2-3,6,8-10,13H2,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUSSENNMOIOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)N4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2982238.png)
![(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982240.png)


![2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B2982245.png)
![methyl N-[5-(1-azepanylsulfonyl)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2982247.png)


![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)
![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)



![4-(5-{[(3-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-isopropylbenzamide](/img/structure/B2982261.png)
